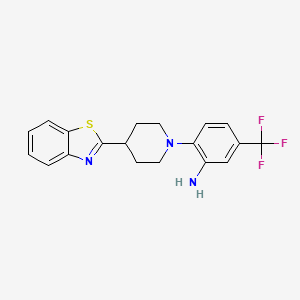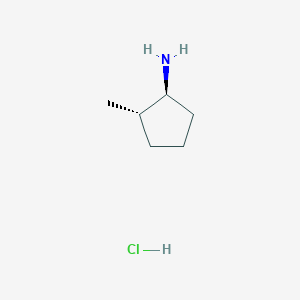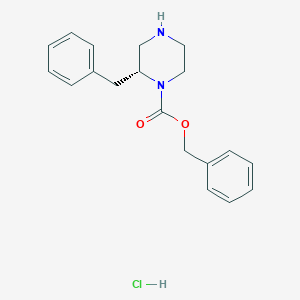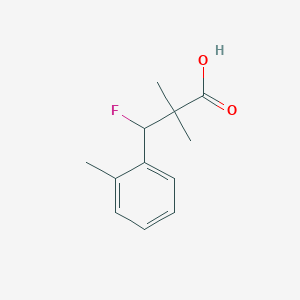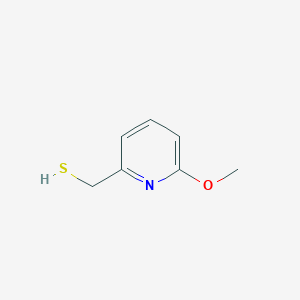![molecular formula C10H13N3S B13076064 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076064.png)
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-thiophen-3-yl-propylamine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce nitro groups.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under light.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of kinases or modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or tumor growth inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-3-phenyl-1H-pyrazole: Similar structure but lacks the thiophene ring.
3-(Thiophen-2-yl)-1H-pyrazole: Similar but with different substitution patterns.
Uniqueness
The presence of both the pyrazole and thiophene rings in 5-Methyl-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine makes it unique, as it combines the properties of both heterocycles. This dual functionality can lead to enhanced biological activity and broader applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H13N3S |
|---|---|
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
5-methyl-1-(2-thiophen-3-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-8-6-10(11)12-13(8)4-2-9-3-5-14-7-9/h3,5-7H,2,4H2,1H3,(H2,11,12) |
Clé InChI |
MDLZCZRAWMDLST-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CCC2=CSC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


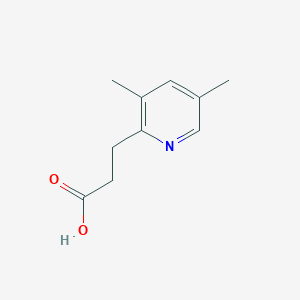
![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)
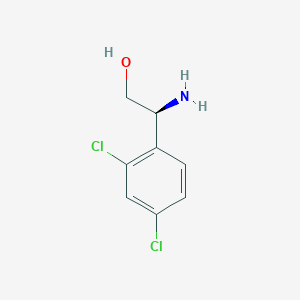
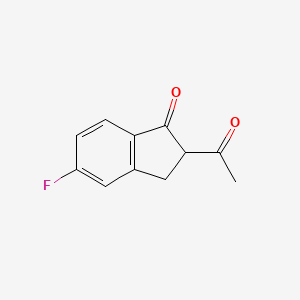
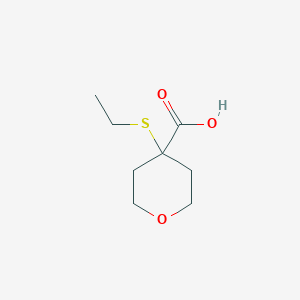
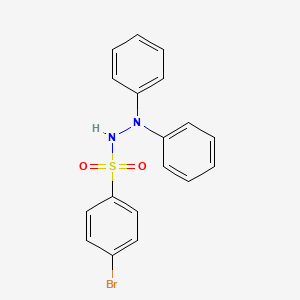
![N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide](/img/structure/B13076017.png)
